REACTION_CXSMILES
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[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.[F:14]C(F)(F)S([O-])(=O)=O.F[N+]1C=C(Cl)C=C(Cl)C=1>ClCCl>[F:14][C:11]1[C:2]([OH:1])=[CH:3][C:4]([O:12][CH3:13])=[C:5]([CH:10]=1)[C:6]([O:8][CH3:9])=[O:7] |f:1.2|
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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OC1=CC(=C(C(=O)OC)C=C1)OC
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Name
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|
Quantity
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21 g
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Type
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reactant
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Smiles
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FC(S(=O)(=O)[O-])(F)F.F[N+]1=CC(=CC(=C1)Cl)Cl
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Name
|
|
Quantity
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250 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The solution was washed with 5% aqueous citric acid (250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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the organic phase was dried (MgSO4)
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
|
the solvent was removed under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified by pressurized silica gel column chromatography
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Type
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CUSTOM
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Details
|
Crystallization from ether
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Name
|
|
Type
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product
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Smiles
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FC=1C(=CC(=C(C(=O)OC)C1)OC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |